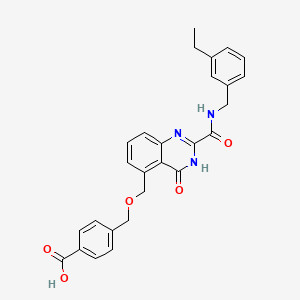

Antimalarial agent 2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H25N3O5 |

|---|---|

Molecular Weight |

471.5 g/mol |

IUPAC Name |

4-[[2-[(3-ethylphenyl)methylcarbamoyl]-4-oxo-3H-quinazolin-5-yl]methoxymethyl]benzoic acid |

InChI |

InChI=1S/C27H25N3O5/c1-2-17-5-3-6-19(13-17)14-28-26(32)24-29-22-8-4-7-21(23(22)25(31)30-24)16-35-15-18-9-11-20(12-10-18)27(33)34/h3-13H,2,14-16H2,1H3,(H,28,32)(H,33,34)(H,29,30,31) |

InChI Key |

CDHLOPRLDZOQMK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)CNC(=O)C2=NC3=CC=CC(=C3C(=O)N2)COCC4=CC=C(C=C4)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Artemisinin Against Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisinin and its derivatives are the cornerstone of modern antimalarial therapy, forming the backbone of Artemisinin-based Combination Therapies (ACTs). These potent drugs are known for their rapid parasite clearance, saving millions of lives.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of artemisinin against the deadliest malaria parasite, Plasmodium falciparum. We will delve into the activation of the drug, its primary molecular targets, the pathways it disrupts, and the mechanisms by which the parasite has evolved resistance.

Activation of the Artemisinin Prodrug

Artemisinin is a sesquiterpene lactone containing a crucial endoperoxide bridge, which is essential for its antimalarial activity.[2] It is a prodrug that requires activation within the parasite to become cytotoxic.[1] The primary activator of artemisinin is heme, an iron-containing molecule.[4][5]

During its intraerythrocytic life cycle, the malaria parasite digests large amounts of the host cell's hemoglobin in its digestive vacuole to obtain amino acids for its growth and development.[6] This process releases copious amounts of free heme.[4] The iron (Fe²⁺) in heme is thought to reductively cleave the endoperoxide bridge of artemisinin, generating highly reactive oxygen species (ROS) and carbon-centered radicals.[1][7] There is also evidence suggesting that the parasite's own heme biosynthesis pathway can contribute to artemisinin activation, particularly in the early ring stages of development.[4][5]

Mechanism of Action: A Multi-Targeted Assault

Once activated, artemisinin unleashes a cascade of cytotoxic effects through a promiscuous targeting mechanism.[4][5] The generated free radicals are not specific to a single target but rather alkylate and damage a broad spectrum of parasite proteins and other macromolecules, leading to widespread cellular damage and parasite death.[3][8] This multi-targeted approach is believed to be a key reason for the drug's high potency and the slow emergence of clinical resistance.

Several key cellular processes and specific protein targets have been identified as being disrupted by activated artemisinin:

-

Heme Detoxification Pathway: Activated artemisinin can alkylate heme itself, forming heme-artemisinin adducts.[1][8] These adducts interfere with the parasite's ability to detoxify heme by crystallizing it into hemozoin, leading to the accumulation of toxic free heme.[8][9]

-

Protein Alkylation and Damage: Chemical proteomics studies have identified over 120 protein targets of artemisinin.[4] These proteins are involved in a wide range of essential parasite functions, including glycolysis, hemoglobin degradation, antioxidant defense, and protein synthesis.[10]

-

Specific Protein Targets: While artemisinin's action is largely promiscuous, some specific high-priority targets have been proposed and studied in detail:

-

Plasmodium falciparum phosphatidylinositol-3-kinase (PfPI3K): Artemisinins have been shown to be potent inhibitors of PfPI3K, a key enzyme in a signaling pathway that produces phosphatidylinositol 3-phosphate (PI3P).[11]

-

Plasmodium falciparum sarco/endoplasmic reticulum Ca²⁺-ATPase (PfATP6/SERCA): Artemisinin shares structural similarities with thapsigargin, a known inhibitor of SERCA-type calcium pumps.[1][12] Inhibition of PfATP6 disrupts calcium homeostasis in the parasite.[13]

-

Quantitative Data on Artemisinin Efficacy

The efficacy of artemisinin and its derivatives can be quantified through various in vitro and in vivo parameters. The following tables summarize key quantitative data.

| Parameter | Artemisinin Derivative | Value | Parasite Stage | Reference |

| Parasite Reduction Ratio | Artemisinin & derivatives | ~10,000 per erythrocytic cycle | Asexual blood stages | [1] |

| Parasite Clearance Half-life (PC1/2) | Artesunate (4 mg/kg/day) | 1.8 to 3.0 hours | Asexual blood stages | [14] |

Table 1: In vivo efficacy parameters of artemisinin derivatives against Plasmodium falciparum.

| Artemisinin Derivative | P. falciparum Strain | IC50 (nM) | Reference |

| Dihydroartemisinin (DHA) | - | - | - |

| Artesunate | - | - | - |

| Artemether | - | - | - |

Table 2: In vitro half-maximal inhibitory concentrations (IC50) of artemisinin derivatives against various P. falciparum strains. (Note: Specific IC50 values are highly variable depending on the specific strain and assay conditions and require consulting primary literature for precise figures).

Artemisinin Resistance: The Role of Kelch13

The emergence of artemisinin resistance in Southeast Asia poses a significant threat to global malaria control efforts.[15][16] This resistance is clinically defined by delayed parasite clearance following ACT treatment.[6] The primary molecular marker for artemisinin resistance is mutations in the propeller domain of the P. falciparum Kelch13 (K13) protein.[15][16][17]

The exact mechanism by which K13 mutations confer resistance is still under intense investigation, but a leading hypothesis centers on the parasite's stress response. It is proposed that K13 mutations lead to a reduced drug activation or an enhanced ability of the parasite to cope with the cellular damage inflicted by activated artemisinin. One proposed mechanism involves the PfPI3K pathway. Mutations in K13 are associated with increased levels of PfPI3K and its lipid product, PI3P.[11] This may alter cellular processes in a way that allows the parasite to enter a state of quiescence and survive the initial drug insult.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and experimental workflows related to the mechanism of action and resistance of artemisinin.

Experimental Protocols

A detailed understanding of the mechanism of action of antimalarial agents relies on robust experimental protocols. Below are summaries of key methodologies.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is widely used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

-

Parasite Culture: Asynchronous or synchronous P. falciparum cultures are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Drug Preparation: The test compound is serially diluted in an appropriate solvent and added to a 96-well plate.

-

Incubation: A suspension of parasitized erythrocytes is added to each well and incubated for 72 hours.

-

Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

-

Data Acquisition: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a nonlinear regression model.

Ring-Stage Survival Assay (RSA) for Artemisinin Resistance

The RSA is the standard in vitro assay to assess the susceptibility of early ring-stage parasites to artemisinin, which is a hallmark of clinical resistance.

-

Synchronization: P. falciparum cultures are tightly synchronized to the early ring stage (0-3 hours post-invasion).

-

Drug Exposure: The synchronized culture is exposed to a high concentration of dihydroartemisinin (DHA) (e.g., 700 nM) for 6 hours. A drug-free control is run in parallel.

-

Drug Washout: After 6 hours, the drug is washed out, and the parasites are returned to standard culture conditions.

-

Growth and Measurement: The parasites are allowed to mature for a further 66 hours. Parasitemia is then assessed by microscopy of Giemsa-stained blood smears or by flow cytometry.

-

Calculation: The parasite survival rate is calculated as the ratio of the parasitemia in the drug-treated culture to that in the control culture. A survival rate of >1% is indicative of resistance.

K13 Propeller Domain Sequencing

This molecular surveillance tool is used to identify mutations associated with artemisinin resistance.

-

Sample Collection: Blood samples are collected from malaria-infected individuals.

-

DNA Extraction: Parasite genomic DNA is extracted from the blood samples.

-

PCR Amplification: The propeller domain of the K13 gene is amplified using specific primers.

-

Sequencing: The PCR product is sequenced using Sanger or next-generation sequencing methods.

-

Sequence Analysis: The obtained sequence is compared to the reference K13 sequence to identify any non-synonymous mutations.

Conclusion

The mechanism of action of artemisinin against P. falciparum is a complex interplay of drug activation, promiscuous targeting of multiple cellular pathways, and the parasite's evolving resistance strategies. A thorough understanding of these molecular details is crucial for the development of next-generation antimalarials that can overcome existing resistance and for the effective deployment of current therapies to combat this devastating disease. Continued research into the intricacies of artemisinin's function and the parasite's response will be paramount in the global effort to eradicate malaria.

References

- 1. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Artemisinin: a game-changer in malaria treatment | Medicines for Malaria Venture [mmv.org]

- 3. Plasmodium falciparum Artemisinin Resistance: The Effect of Heme, Protein Damage, and Parasite Cell Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 5. Haem-activated promiscuous targeting of artemisinin in Plasmodium falciparum | Scilit [scilit.com]

- 6. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Artemisinin activity-based probes identify multiple molecular targets within the asexual stage of the malaria parasites Plasmodium falciparum 3D7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Artemisinins target the SERCA of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ajtmh.org [ajtmh.org]

- 16. Novel Mutations in K13 Propeller Gene of Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Drug resistance. K13-propeller mutations confer artemisinin resistance in Plasmodium falciparum clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

"Antimalarial agent 2" structure-activity relationship (SAR) studies

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Artemisinin and its Derivatives

Introduction

Artemisinin, a sesquiterpene lactone originally isolated from the plant Artemisia annua, and its semi-synthetic derivatives are cornerstones of modern antimalarial therapy. The discovery of artemisinin by Dr. Youyou Tu was a landmark achievement in phytochemistry and medicine, for which she was awarded the 2015 Nobel Prize in Physiology or Medicine. These compounds are characterized by a unique 1,2,4-trioxane pharmacophore, which is essential for their potent antimalarial activity. This guide provides a detailed overview of the structure-activity relationships (SAR) of artemisinin derivatives, focusing on the key structural modifications that influence their efficacy, pharmacokinetics, and mechanism of action.

Core Structure and Mechanism of Action

The antimalarial activity of artemisinin and its derivatives is critically dependent on the endoperoxide bridge within the 1,2,4-trioxane ring. The currently accepted mechanism of action involves the reductive activation of this endoperoxide bridge by ferrous iron (Fe²⁺), which is present in high concentrations within the malaria parasite's food vacuole due to hemoglobin digestion. This activation generates highly reactive carbon-centered radicals that alkylate and damage essential parasite proteins and other biomolecules, leading to parasite death.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to improve the therapeutic properties of the natural product artemisinin, which suffers from poor bioavailability. Modifications have primarily focused on the C-10 position of the lactone ring, leading to the development of key semi-synthetic derivatives.

Modifications at the C-10 Position

Reduction of the C-10 carbonyl to a lactol (hemiacetal) and subsequent etherification or esterification has yielded the most successful artemisinin derivatives. These modifications significantly enhance oil and water solubility, thereby improving pharmacokinetic profiles.

| Compound | R Group at C-10 | Key Characteristics | In Vitro IC₅₀ (nM) vs. P. falciparum |

| Artemisinin | =O (Lactone) | Poor solubility | 1.5 - 10 |

| Dihydroartemisinin (DHA) | -OH (Hemiacetal) | Active metabolite, more potent but shorter half-life | 0.5 - 5 |

| Artemether | -OCH₃ (Ether) | Lipophilic, improved oral bioavailability, used in combination therapy | 1 - 8 |

| Artesunate | -OCO(CH₂)₂COONa (Ester) | Water-soluble prodrug, suitable for intravenous administration | 1 - 10 |

| Artemotil (Arteether) | -OCH₂CH₃ (Ether) | Lipophilic, longer half-life, used for intramuscular injection | 1.5 - 9 |

Table 1: SAR of C-10 Modified Artemisinin Derivatives

Modifications at Other Positions

While C-10 is the primary site for modification, other positions on the artemisinin scaffold have been explored to overcome issues of metabolic instability and drug resistance.

-

C-3 and C-9 Positions: Modifications at these positions have generally led to a decrease in antimalarial activity, highlighting their importance for maintaining the correct conformation for interaction with the target.

-

Deoxyartemisinin: Removal of the C-10 carbonyl without replacement (deoxyartemisinin) results in a significant loss of activity, indicating that functionality at this position is crucial.

Experimental Protocols

The evaluation of novel antimalarial agents involves a standardized workflow, from chemical synthesis to in vitro and in vivo testing.

General Synthesis of C-10 Ether Derivatives (e.g., Artemether)

-

Reduction of Artemisinin: Artemisinin is dissolved in a suitable solvent (e.g., methanol) and reduced with a reducing agent like sodium borohydride (NaBH₄) at a controlled temperature (e.g., 0°C) to produce dihydroartemisinin (DHA). The reaction progress is monitored by thin-layer chromatography (TLC).

-

Purification of DHA: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield crude DHA, which is then purified by column chromatography.

-

Etherification of DHA: DHA is dissolved in the corresponding alcohol (e.g., methanol for artemether) with an acid catalyst (e.g., HCl or BF₃·OEt₂). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Final Purification: The reaction mixture is neutralized, extracted, and the resulting product is purified by recrystallization or column chromatography to yield the final C-10 ether derivative.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay is widely used to determine the 50% inhibitory concentration (IC₅₀) of compounds against Plasmodium falciparum.

-

Parasite Culture: Asexual erythrocytic stages of P. falciparum are maintained in continuous culture in human erythrocytes (O⁺) in RPMI-1640 medium supplemented with human serum and hypoxanthine.

-

Drug Preparation: The test compounds are serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in the culture medium to achieve the final desired concentrations.

-

Assay Plate Preparation: In a 96-well plate, the parasite culture (at a defined parasitemia and hematocrit) is incubated with the various drug concentrations for 72 hours at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: After incubation, the plate is frozen to lyse the erythrocytes. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with the DNA of the parasites.

-

Fluorescence Reading: The plate is incubated in the dark, and fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: The fluorescence intensity, which is proportional to the number of viable parasites, is plotted against the drug concentration. The IC₅₀ value is calculated by fitting the data to a sigmoidal dose-response curve.

Conclusion

The SAR of artemisinin derivatives is well-established, with the endoperoxide bridge being indispensable for activity. Modifications at the C-10 position have proven to be a highly effective strategy for enhancing the pharmacokinetic properties of the parent compound, leading to the development of first-line antimalarial drugs. Future research in this area continues to focus on creating new derivatives with improved metabolic stability, oral bioavailability, and activity against resistant parasite strains, as well as exploring simplified synthetic analogs that retain the crucial trioxane pharmacophore while being more accessible for large-scale production.

An In-Depth Technical Guide to Chloroquine: A Quinolone Antimalarial Agent

Introduction

Chloroquine is a synthetic 4-aminoquinoline derivative that has been a cornerstone of antimalarial therapy and prophylaxis for decades.[1][2][3] First synthesized in 1934, it was introduced for clinical use in the 1940s and became a widely used drug due to its efficacy, low cost, and favorable safety profile.[1][2] However, the emergence and spread of chloroquine-resistant strains of Plasmodium falciparum have limited its use in many parts of the world.[1][4] This guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to chloroquine for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Chloroquine's chemical structure features a 7-chloroquinoline nucleus linked to a diethylaminopentyl side chain.[2] This structure is crucial for its antimalarial activity.

Table 1: Physicochemical Properties of Chloroquine

| Property | Value | Reference |

| IUPAC Name | N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine | |

| Chemical Formula | C18H26ClN3 | [5] |

| Molecular Weight | 319.87 g/mol | |

| Melting Point | 87-90 °C (for diphosphate salt) | |

| pKa | 8.1, 10.2 | [6] |

| Solubility | Soluble in water | |

| Bioavailability | 67-114% (oral tablets) | [7] |

| Protein Binding | 46-74% | [7] |

| Half-life | 20-60 days | [7] |

Biological Properties and Mechanism of Action

Chloroquine is a blood schizonticide, meaning it is effective against the asexual erythrocytic stages of Plasmodium parasites, which are responsible for clinical illness.[3][6][8] It is also active against the gametocytes of P. vivax, P. malariae, and P. ovale.[8]

The primary mechanism of action of chloroquine involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[7] The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin. Chloroquine, being a weak base, accumulates in the acidic food vacuole.[6][7] There, it binds to heme, preventing its polymerization into hemozoin. The accumulation of the chloroquine-heme complex leads to oxidative stress and parasite death.[7]

Signaling Pathway of Chloroquine Action

Caption: Mechanism of Action of Chloroquine

Table 2: In Vitro Antimalarial Activity of Chloroquine

| P. falciparum Strain | IC50 (ng/mL) | Reference |

| W2 (resistant) | >100 | [9] |

| TM90-C2B (resistant) | >100 | [9] |

| Unspecified (Thailand) | 54.4 | [10] |

Experimental Protocols

Synthesis of Chloroquine

The synthesis of chloroquine typically involves the condensation of 4,7-dichloroquinoline with novoldiamine (N,N-diethyl-1,4-pentanediamine).

Experimental Workflow for Chloroquine Synthesis

Caption: General Synthesis Workflow for Chloroquine

Detailed Methodology: A mixture of 4,7-dichloroquinoline and an excess of novoldiamine is heated at a high temperature (e.g., 160-180 °C) for several hours. The reaction mixture is then cooled, and the excess novoldiamine is removed under reduced pressure. The resulting crude product is dissolved in an appropriate solvent and treated with an acid (e.g., phosphoric acid) to form the salt, which is then purified by recrystallization.

In Vitro Antimalarial Activity Assay

The in vitro activity of chloroquine against P. falciparum can be determined using a variety of methods, such as the [3H]-hypoxanthine incorporation assay.[11][12]

Experimental Workflow for In Vitro Assay

Caption: In Vitro Antimalarial Assay Workflow

Detailed Methodology:

-

P. falciparum is cultured in human erythrocytes in a suitable culture medium.[12]

-

Serial dilutions of chloroquine are prepared in a 96-well microtiter plate.

-

A suspension of parasitized erythrocytes is added to each well.

-

The plates are incubated for 24 hours in a controlled environment (5% CO2, 5% O2, 90% N2 at 37°C).[12]

-

[3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24-48 hours.

-

The cells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.

-

The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the log of the drug concentration.

In Vivo Efficacy Studies

The in vivo efficacy of chloroquine is typically evaluated in rodent models of malaria, such as the P. berghei-infected mouse model using the 4-day suppressive test.[12]

Table 3: In Vivo Efficacy of Chloroquine

| Model | Parasite | Route of Administration | Efficacy | Reference |

| Mouse | P. berghei | Oral | ED50 and ED90 values determined | [12] |

| Human | P. vivax (Ethiopia) | Oral | High efficacy (97.91% pooled estimate for various antimalarials including chloroquine) | [13] |

Detailed Methodology (4-Day Suppressive Test):

-

Mice are inoculated with P. berghei-infected erythrocytes.

-

Within a few hours of infection, the mice are treated orally with varying doses of chloroquine.

-

Treatment is continued daily for four consecutive days.

-

On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitemia is determined by microscopic examination.

-

The effective dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) compared to untreated controls is then calculated.[12]

Conclusion

Chloroquine remains an important antimalarial drug, particularly for the treatment of infections caused by susceptible Plasmodium species. Its well-characterized chemical properties, mechanism of action, and established experimental protocols make it a valuable tool for malaria research and a benchmark for the development of new antimalarial agents. The emergence of drug resistance, however, underscores the continuous need for the discovery and development of novel antimalarial compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mespharmacy.org [mespharmacy.org]

- 4. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Antimalarial medication - Wikipedia [en.wikipedia.org]

- 9. Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro antimalarial activity of azithromycin, artesunate, and quinine in combination and correlation with clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. mmv.org [mmv.org]

- 13. malariaworld.org [malariaworld.org]

A Technical Guide to Ganaplacide: A Novel Imidazolopiperazine Antimalarial

This technical guide provides an in-depth overview of the novelty, rationale for development, and current understanding of ganaplacide (KAF156), a next-generation antimalarial agent. It is intended for researchers, scientists, and drug development professionals engaged in the field of malariology.

Executive Summary

The rise of drug-resistant Plasmodium falciparum, particularly to artemisinin-based combination therapies (ACTs), poses a significant threat to global malaria control and elimination efforts. This has created an urgent need for new antimalarial agents with novel mechanisms of action.[1][2][3] Ganaplacide, a member of the imidazolopiperazine class, is a promising new compound currently in late-stage clinical development.[4][5] It exhibits potent activity against multiple life-cycle stages of the malaria parasite, including strains resistant to current frontline drugs.[3][6] This guide details the scientific rationale behind its development, its proposed mechanism of action, key preclinical and clinical data, and the experimental protocols used in its evaluation.

Novelty and Rationale for Development

The primary driver for the development of ganaplacide is the emergence and spread of parasite resistance to existing antimalarials.[1][2] ACTs are the cornerstone of modern malaria treatment, but resistance to the artemisinin component, characterized by delayed parasite clearance, is now widespread in regions like the Greater Mekong Subregion and has emerged in Africa.[3] This necessitates the development of new chemical entities that can overcome existing resistance mechanisms.

Key aspects of ganaplacide's novelty and the rationale for its development include:

-

Novel Chemical Class: Ganaplacide belongs to the imidazolopiperazines, a class of compounds structurally distinct from existing antimalarials.[4][5][7] This novelty makes cross-resistance with current drug classes less likely.

-

Novel Mechanism of Action: Ganaplacide acts via a mechanism that is different from that of artemisinins and their partner drugs.[2][8] This allows it to be effective against artemisinin-resistant parasites.[9][10][11]

-

Multi-Stage Activity: Ganaplacide demonstrates activity against various stages of the parasite's life cycle, including asexual blood stages, liver stages, and the sexual gametocyte stages responsible for transmission.[3][12] This multi-stage activity is a highly desirable feature for a next-generation antimalarial, offering potential for both treatment and prevention (prophylaxis), as well as transmission-blocking activity.[2][3][6]

-

Potential for Simplified Dosing: The pharmacokinetic profile of ganaplacide suggests the possibility of a simplified, once-daily dosing regimen, which could improve patient adherence and treatment outcomes.[6][13][14]

The logical rationale for the development of ganaplacide is illustrated in the diagram below.

Caption: Logical flow illustrating the rationale for ganaplacide development.

Mechanism of Action

The precise molecular target of ganaplacide is still under investigation, a common scenario for compounds identified through phenotypic screening.[8][15] However, current evidence suggests it may disrupt the parasite's internal protein secretory pathway, leading to an expansion of the endoplasmic reticulum and inhibition of protein trafficking.[7]

Another proposed, though less consistently cited, mechanism involves the inhibition of the cytochrome bc1 complex within the parasite's mitochondrial electron transport chain, which would disrupt energy production.[16]

Studies on ganaplacide resistance have identified mutations in several P. falciparum genes, including the cyclic amine resistance locus (PfCARL), a UDP-galactose transporter (PfUGT), and an acetyl-CoA transporter (PfACT).[7][8] These proteins are not thought to be the direct drug target but are likely involved in pathways that confer resistance.[7]

The proposed mechanism involving the secretory pathway is depicted below.

Caption: Proposed mechanism of action of ganaplacide on the parasite secretory pathway.

Data Presentation

Ganaplacide demonstrates potent activity against asexual and sexual stages of P. falciparum. The following table summarizes representative 50% inhibitory concentration (IC₅₀) values against artemisinin-resistant parasite isolates.

| Parameter | Ganaplacide | Cipargamin (Comparator) | Artesunate (Comparator) | Reference |

| Asexual Stage IC₅₀ (nM) | 5.6 (SD 1.2) | 2.4 (SD 0.7) | - | [3] |

| Male Gametocyte IC₅₀ (nM) | 6.9 (SD 3.8) | 115.6 (SD 66.9) | 317.7 (SD 197.7) | [3] |

| Female Gametocyte IC₅₀ (nM) | 47.5 (SD 54.7) | 104.9 (SD 84.3) | 493.0 (SD 240.2) | [3] |

| (Data presented as mean with standard deviation (SD) where available) |

Ganaplacide, in combination with a new solid dispersion formulation of lumefantrine (lumefantrine-SDF), has been evaluated in Phase 2 clinical trials for the treatment of uncomplicated P. falciparum malaria.[1][12] The primary efficacy endpoint is typically the PCR-corrected Adequate Clinical and Parasitological Response (ACPR) at Day 29.

| Patient Group | Treatment Regimen (Ganaplacide + Lumefantrine-SDF) | PCR-Corrected ACPR @ Day 29 (%, [95% CI]) | Comparator (Artemether-Lumefantrine) | Reference |

| Adults & Adolescents (Part A) | 400 mg + 960 mg (1 day) | 92% [81-98] | 100% [86-100] | [1] |

| Adults & Adolescents (Part A) | 400 mg + 960 mg (2 days) | 98% [89-100] | 100% [86-100] | [1] |

| Adults & Adolescents (Part A) | 400 mg + 960 mg (3 days) | 98% [88-100] | 100% [86-100] | [1] |

| Children (Part B) | 400 mg + 960 mg (3 days) | 95% [83-99] | 96% [77-100] | [1] |

| (CI = Confidence Interval) |

Experimental Protocols

This protocol is a representative method for determining the in vitro IC₅₀ of an antimalarial compound against P. falciparum.

-

Parasite Culture:

-

P. falciparum strains are maintained in continuous culture using human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.

-

Cultures are maintained at 37°C in a modular incubator chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Parasite synchronization to the ring stage is achieved using methods like 5% D-sorbitol treatment.

-

-

Drug Plate Preparation:

-

The test compound (e.g., ganaplacide) is dissolved in DMSO to create a high-concentration stock solution.

-

Serial two-fold dilutions are prepared in culture medium in a 96-well microtiter plate. A column is reserved for a known antimalarial (e.g., chloroquine) as a positive control, and another for vehicle-only (no drug) as a negative control.

-

-

Assay Procedure:

-

A synchronized parasite culture (predominantly ring stages) is diluted to a final parasitemia of ~0.5% and a hematocrit of 2%.

-

This parasite suspension is added to each well of the pre-dosed drug plate.

-

The plate is incubated for 72 hours under the conditions described in step 1.

-

-

Quantification of Parasite Growth:

-

After incubation, the plate is frozen at -80°C to lyse the erythrocytes.

-

A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

-

The plate is incubated in the dark at room temperature for 1 hour.

-

Fluorescence is read using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

-

Data Analysis:

-

Fluorescence values are plotted against the log of the drug concentration.

-

A non-linear regression model (e.g., four-parameter logistic curve) is used to fit the dose-response curve and calculate the IC₅₀ value.

-

The workflow for this protocol is visualized below.

Caption: Workflow for an in vitro antimalarial susceptibility assay.

This protocol is a standard method for assessing the in vivo efficacy of an experimental antimalarial compound using a rodent malaria model (e.g., Plasmodium berghei in mice).

-

Animal Model and Parasite Inoculation:

-

Swiss albino mice are used for the study.

-

On Day 0, all mice are inoculated intraperitoneally with P. berghei-infected red blood cells.

-

-

Drug Administration:

-

Mice are randomized into groups: vehicle control, positive control (e.g., chloroquine), and test groups receiving different doses of the compound (e.g., ganaplacide).

-

Treatment begins a few hours after parasite inoculation and continues once daily for four consecutive days (Day 0 to Day 3).

-

The compound is typically administered orally via gavage.

-

-

Monitoring Parasitemia:

-

On Day 4, thin blood smears are prepared from the tail blood of each mouse.

-

The smears are fixed with methanol and stained with Giemsa stain.

-

Parasitemia (the percentage of infected red blood cells) is determined by microscopic examination.

-

-

Data Analysis:

-

The average parasitemia for each group is calculated.

-

The percentage of parasite growth inhibition (chemosuppression) for each test group is calculated relative to the vehicle control group using the formula:

-

% Inhibition = [(Parasitemia_Control - Parasitemia_Test) / Parasitemia_Control] * 100

-

-

The effective dose that suppresses parasitemia by 50% (ED₅₀) or 90% (ED₉₀) can be determined through dose-response analysis.

-

Animal survival may also be monitored as a secondary endpoint.

-

References

- 1. Ganaplacide (KAF156) plus lumefantrine solid dispersion formulation combination for uncomplicated Plasmodium falciparum malaria: an open-label, multicentre, parallel-group, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. novartis.com [novartis.com]

- 3. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. The early preclinical and clinical development of ganaplacide (KAF156), a novel antimalarial compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. media.malariaworld.org [media.malariaworld.org]

- 13. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 14. Novel ganaplacide/lumefantrine-SDF combination in adults and children with malaria moves to Phase III study - EDCTP [edctp.org]

- 15. Ganaplacide - Wikipedia [en.wikipedia.org]

- 16. What is Ganaplacide/Lumefantrine used for? [synapse.patsnap.com]

Cipargamin (KAE609): A Technical Whitepaper on a Next-Generation Antimalarial Candidate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of drug-resistant Plasmodium falciparum strains necessitates the urgent development of new antimalarial agents with novel mechanisms of action.[1][2] Cipargamin (KAE609), a novel compound from the spiroindolone class, has emerged as a promising next-generation antimalarial.[3][4] Currently in Phase 2 clinical development, Cipargamin exhibits rapid and potent activity against multiple stages of the malaria parasite's life cycle, including strains resistant to current artemisinin-based combination therapies (ACTs).[4][5] This technical guide provides a comprehensive overview of Cipargamin, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental protocols for its evaluation, and visualizing its therapeutic pathway and development workflow.

Mechanism of Action: A Novel Target

Cipargamin exerts its antimalarial effect through a novel mechanism of action, targeting the Plasmodium falciparum ATPase4 (PfATP4).[3][4] PfATP4 functions as a P-type Na+ ATPase on the parasite's plasma membrane, responsible for maintaining low cytosolic sodium ion concentrations by extruding Na+ from the parasite.[1][4]

By inhibiting PfATP4, Cipargamin disrupts the parasite's ability to regulate sodium homeostasis.[4] This leads to a rapid influx of sodium ions, an increase in cytosolic pH, and subsequent osmotic stress, ultimately causing parasite death.[1] This unique mechanism is distinct from that of existing antimalarials, making Cipargamin a valuable candidate for combating drug-resistant malaria.[6]

Caption: Mechanism of action of Cipargamin (KAE609) targeting the PfATP4 sodium pump.

Preclinical and Clinical Efficacy

Cipargamin has demonstrated potent activity across various stages of the parasite lifecycle, a critical attribute for a next-generation antimalarial.[7]

In Vitro Activity

In vitro studies have confirmed Cipargamin's high potency against asexual blood stages of P. falciparum. It is also active against the gametocyte stages responsible for transmission, highlighting its potential to not only treat the disease but also to block its spread.[4]

In Vivo Activity

Preclinical evaluation in murine models of malaria has shown that Cipargamin is highly effective.[8] These animal models are indispensable for assessing the efficacy, toxicology, and pharmacokinetic properties of new antimalarial candidates before they advance to human trials.[9]

Clinical Trials

Cipargamin has progressed to Phase 2 clinical trials.[4] Early clinical data from studies in patients with uncomplicated malaria demonstrated a rapid parasite clearance time.[10] While promising, a potential safety concern regarding hepatotoxicity has been noted, which is being closely monitored in ongoing studies.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for Cipargamin (KAE609).

Table 1: In Vitro Efficacy of Cipargamin (KAE609)

| Parameter | P. falciparum Strain | Value | Reference |

|---|---|---|---|

| IC50 | Drug-sensitive | ~1 nM | [10] |

| IC50 | Drug-resistant | ~1 nM |[10] |

Table 2: In Vivo Efficacy of Cipargamin (KAE609) in Murine Models

| Parameter | Murine Model | Value | Reference |

|---|

| ED90 | P. berghei | <10 mg/kg |[8] |

Table 3: Pharmacokinetic Properties of Cipargamin (KAE609)

| Parameter | Species | Value | Reference |

|---|---|---|---|

| Terminal Elimination Half-life | Human | 14.7 to 483 hours (range for new antimalarials) | [11] |

| Parasite Clearance Half-life | Human (P. falciparum) | 3.4 to 9.4 hours (range for new antimalarials) |[11] |

Experimental Protocols

Standardized protocols are crucial for the evaluation of new antimalarial agents to ensure data comparability and reliability.[12]

In Vitro Susceptibility Assays

-

Objective: To determine the 50% inhibitory concentration (IC50) of the compound against P. falciparum.

-

Methodology: The Malaria SYBR Green I-based fluorescence (MSF) assay is a common method.[13]

-

P. falciparum cultures (e.g., strains D6 and W2) are maintained in continuous long-term cultures.[13]

-

Parasites are synchronized to the ring stage and adjusted to a parasitemia of 1% and a hematocrit of 2%.[13]

-

The parasite suspension is added to 96-well plates pre-dosed with serial dilutions of the test compound.[14]

-

Plates are incubated for 72 hours under a controlled atmosphere (5% CO2, 5% O2, balanced N2) at 37°C.[13]

-

After incubation, the plates are lysed, and SYBR Green I dye, which intercalates with parasite DNA, is added.

-

Fluorescence is measured using a microplate reader, and the data is analyzed to calculate IC50 values.[13]

-

In Vivo Efficacy Testing (4-Day Suppressive Test)

-

Objective: To evaluate the in vivo efficacy of the compound in a murine malaria model.[14]

-

Methodology:

-

Animal Model: Swiss albino mice are commonly used.[15]

-

Parasite: Mice are infected intraperitoneally with Plasmodium berghei, a rodent malaria parasite.[16][15]

-

Treatment: The test compound is administered orally to groups of infected mice once daily for four consecutive days, starting on the day of infection.[15] A control group receives the vehicle, and a positive control group receives a standard antimalarial like chloroquine.[15]

-

Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitemia.

-

Data Analysis: The average parasitemia in the treated groups is compared to the vehicle-treated control group to calculate the percentage of parasite growth inhibition. The dose that suppresses parasitemia by 90% (ED90) is then determined.[14]

-

Cytotoxicity Assays

-

Objective: To determine the preliminary toxicity of the compound against mammalian cell lines.

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is widely used.[17]

-

Mammalian cell lines (e.g., HepG2, a human liver cancer cell line) are cultured in 96-well plates.[17]

-

The cells are incubated with various concentrations of the test compound for 24 hours.[17]

-

MTT solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are dissolved, and the absorbance is measured.

-

The 50% cytotoxic concentration (CC50) is calculated, which represents the concentration of the drug that causes a 50% reduction in cell viability.[17]

-

Drug Development and Evaluation Workflow

The development of a new antimalarial agent follows a rigorous pipeline from initial discovery to clinical application.

Caption: A generalized workflow for the discovery and development of a new antimalarial drug.

Conclusion and Future Outlook

Cipargamin (KAE609) represents a significant advancement in the fight against malaria. Its novel mechanism of action, rapid parasite clearance, and activity against resistant strains and transmissible gametocytes position it as a strong candidate for future combination therapies.[4] Continued clinical development, with careful attention to its safety profile, will be crucial in determining its ultimate role in the global malaria eradication effort. The development of compounds like Cipargamin underscores the importance of continued investment in the discovery of new antimalarials with diverse mechanisms to stay ahead of the evolving threat of drug resistance.[18]

References

- 1. Antimalarial Drug Resistance and Novel Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medindia.net [medindia.net]

- 3. What are the new drugs for Malaria? [synapse.patsnap.com]

- 4. The early preclinical and clinical development of cipargamin (KAE609), a novel antimalarial compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.psu.edu [pure.psu.edu]

- 7. malariaworld.org [malariaworld.org]

- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 9. [PDF] The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery | Semantic Scholar [semanticscholar.org]

- 10. novartis.com [novartis.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Global Malaria Programme [who.int]

- 13. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mmv.org [mmv.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. repositorio.usp.br [repositorio.usp.br]

- 18. mesamalaria.org [mesamalaria.org]

Whitepaper: Initial Toxicity and Cytotoxicity Assessment of a Novel Antimalarial Candidate (Agent 2)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The development of new antimalarial agents is critical to combatting the global health crisis posed by drug-resistant malaria. A crucial early step in the drug discovery pipeline is the rigorous assessment of a candidate's toxicity and cytotoxicity to ensure a sufficient therapeutic window. This technical guide outlines the standard methodologies and data interpretation for the initial safety profiling of a novel hypothetical candidate, "Antimalarial Agent 2" (AA2). It provides detailed experimental protocols for key in vitro and in vivo assays, presents representative data in structured tables, and visualizes complex workflows and biological pathways using Graphviz diagrams.

In Vitro Cytotoxicity Assessment

The primary goal of in vitro cytotoxicity testing is to determine the concentration at which a drug candidate exerts toxic effects on mammalian cells. This is often expressed as the 50% cytotoxic concentration (CC50). Comparing the CC50 to the agent's 50% effective concentration against the parasite (EC50) yields the Selectivity Index (SI = CC50 / EC50), a critical measure of the drug's therapeutic window. A higher SI is desirable, indicating greater selectivity for the parasite over host cells.

Experimental Protocols

Two common colorimetric assays for assessing cytotoxicity are the MTT and LDH assays.[1][2][3][4]

1.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5][6] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Protocol:

-

Cell Seeding: Seed mammalian cells (e.g., HepG2, a human liver cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in 5% CO₂.[1]

-

Compound Treatment: Prepare serial dilutions of this compound (AA2) in culture medium. Replace the existing medium with the medium containing the test agent. Include vehicle-only (negative) and a known toxin (positive) controls. Incubate for 48 hours.[4]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[3]

-

Solubilization: Carefully remove the supernatant and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the negative control. Plot a dose-response curve to determine the CC50 value.

1.1.2 Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a hallmark of necrosis or late-stage apoptosis.[7][8]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

-

Controls: Prepare three types of controls: vehicle control (spontaneous LDH release), untreated cells lysed with a detergent like Triton X-100 (maximum LDH release), and medium-only (background).[9]

-

Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Reagent Addition: Add the LDH assay reaction mixture (containing diaphorase and a tetrazolium salt) to each well according to the manufacturer's instructions.

-

Incubation & Data Acquisition: Incubate the plate in the dark at room temperature for 20-30 minutes. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release after correcting for background and spontaneous release.

Cytotoxicity Data for this compound (AA2)

The following table summarizes representative cytotoxicity data for AA2 against various mammalian cell lines.

| Cell Line | Cell Type | Assay | CC50 (µM) | Selectivity Index (SI) |

| HepG2 | Human Hepatocellular Carcinoma | MTT | 28.5 | > 570 |

| HEK293 | Human Embryonic Kidney | MTT | 35.2 | > 704 |

| Vero | Monkey Kidney Epithelial | LDH | 41.8 | > 836 |

| WI-26VA4 | Human Lung Fibroblast | MTT | 31.4 | > 628 |

| Assuming a potent anti-plasmodial EC50 of 0.05 µM for AA2. |

Visualization: In Vitro Cytotoxicity Workflow

The following diagram illustrates the generalized workflow for assessing the in vitro cytotoxicity of a new drug candidate.

Mechanistic Insight: Apoptosis Signaling Pathway

Understanding how a compound induces cell death is vital. Many drugs, including some antimalarials, exert their cytotoxic effects by inducing apoptosis (programmed cell death).[10][11] The intrinsic, or mitochondrial, pathway is a common mechanism initiated by cellular stress.[12][13][14]

Upon exposure to a stressor like AA2, pro-apoptotic proteins (e.g., Bax) are activated, leading to mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the "apoptosome," which recruits and activates the initiator caspase, Caspase-9.[14][15] Activated Caspase-9 proceeds to cleave and activate executioner caspases, such as Caspase-3, which dismantle the cell in an orderly fashion.[15][16]

Visualization: Intrinsic Apoptosis Pathway

This diagram illustrates the key steps in the intrinsic apoptosis pathway potentially induced by this compound.

In Vivo Acute Oral Toxicity Assessment

Following promising in vitro results, the next step is to assess toxicity in a living organism. Acute oral toxicity studies evaluate the effects of a single, high dose of a substance.[17] These studies are guided by international protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data consistency and animal welfare.[18][19]

Experimental Protocol (Adapted from OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimum number of animals to classify a substance's toxicity.[20]

Protocol:

-

Animal Model: Use a single sex of a standard rodent strain (e.g., female Wistar rats), as females are often slightly more sensitive.[20][21]

-

Housing & Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle and allow them to acclimatize for at least 5 days before the study.

-

Dosing: Fast animals overnight prior to dosing. Administer this compound via oral gavage. The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on any prior information.[19] A common starting dose in the absence of data is 300 mg/kg.[21]

-

Procedure: Dose a group of 3 animals. The outcome (mortality or survival) determines the next step:

-

If mortality occurs, the dose for the next group is lowered.

-

If no mortality occurs, the dose is increased for the next group.

-

-

Observation: Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and then daily for a total of 14 days.[17]

-

Clinical Signs: Record all signs of toxicity, including changes in skin, fur, eyes, respiration, behavior, and the presence of tremors, convulsions, or coma.[17]

-

Endpoint: The study allows for the estimation of the LD50 (median lethal dose) and classification of the substance according to the Globally Harmonised System (GHS).

Acute Toxicity Data for this compound (AA2)

The following table summarizes the findings from an acute oral toxicity study of AA2 in rodents.

| Parameter | Observation |

| Animal Model | Wistar Rat (Female) |

| Test Guideline | OECD 423 |

| Estimated LD50 | > 2000 mg/kg |

| GHS Classification | Category 5 or Unclassified |

| Clinical Signs (at 2000 mg/kg) | |

| - 0-24 hours | Mild lethargy, transient piloerection. |

| - 2-14 days | No observable signs of toxicity. All animals recovered fully. |

| Gross Necropsy | No treatment-related abnormalities observed. |

Visualization: OECD 423 Stepwise Dosing Logic

This diagram illustrates the decision-making logic for the OECD 423 acute toxic class method.

Conclusion

The initial toxicity and cytotoxicity assessment of "this compound" demonstrates a promising preclinical safety profile. The agent exhibits high selectivity for the parasite in vitro, with CC50 values significantly higher than its presumed effective concentration. Furthermore, its low acute oral toxicity in a rodent model (LD50 > 2000 mg/kg) suggests a wide margin of safety for single-dose administration. Mechanistic studies point towards an apoptosis-mediated pathway for cytotoxicity. These foundational assessments are essential, providing the confidence needed to advance a candidate like AA2 to more comprehensive sub-chronic toxicity studies and subsequent stages of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repositorio.usp.br [repositorio.usp.br]

- 4. scielo.br [scielo.br]

- 5. kosheeka.com [kosheeka.com]

- 6. Evaluation of the antimalarial activity and toxicity of Mahanil-Tang-Thong formulation and its plant ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 8. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Artesunate and chloroquine induce cytotoxic activity on cholangiocarcinoma cells via different cell death mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caspases as Targets for Drug Development - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]

- 15. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous quantitative monitoring of drug-induced caspase cascade pathways in carcinoma cells - Integrative Biology (RSC Publishing) [pubs.rsc.org]

- 17. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 18. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 19. researchgate.net [researchgate.net]

- 20. mutagenese.pasteur-lille.fr [mutagenese.pasteur-lille.fr]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

In-Depth Technical Guide: The Interaction of Atovaquone with the Parasitic Cytochrome bc1 Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atovaquone is a hydroxynaphthoquinone antimalarial agent that serves as a cornerstone in the treatment and prophylaxis of malaria, most notably when used in combination with proguanil.[1] Its primary mechanism of action involves the highly specific inhibition of the cytochrome bc1 complex (also known as complex III) within the mitochondrial electron transport chain of Plasmodium falciparum.[2][3][4] This targeted inhibition disrupts essential metabolic pathways in the parasite, leading to its demise.[4][5] This technical guide provides a comprehensive overview of the interaction between atovaquone and parasitic enzymes, with a focus on the cytochrome bc1 complex. It includes quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.

Mechanism of Action of Atovaquone

Atovaquone is a structural analog of ubiquinone (coenzyme Q), the natural substrate of the cytochrome bc1 complex.[6] It acts as a competitive inhibitor, binding to the ubiquinol oxidation (Qo) site on the cytochrome b subunit of the complex.[7][8][9] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, which has two major consequences for the parasite:

-

Inhibition of the Electron Transport Chain: The blockage of electron flow leads to the collapse of the mitochondrial membrane potential (ΔΨm).[1][3] This is a critical event as the membrane potential is essential for ATP synthesis through oxidative phosphorylation.

-

Disruption of Pyrimidine Biosynthesis: In the intra-erythrocytic stages of P. falciparum, the mitochondrial electron transport chain's primary role is to regenerate ubiquinone for the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] By inhibiting the cytochrome bc1 complex, atovaquone indirectly inhibits DHODH, thereby starving the parasite of essential precursors for DNA and RNA synthesis.[4]

The combination of these effects leads to the potent antimalarial activity of atovaquone.

Quantitative Data: Atovaquone Activity

The following tables summarize the in vitro activity of atovaquone against Plasmodium falciparum and its inhibitory effect on the cytochrome bc1 complex.

Table 1: In Vitro 50% Inhibitory Concentration (IC50) of Atovaquone against P. falciparum

| P. falciparum Strain/Isolate | Resistance Profile | IC50 (nM) | Assay Method | Reference |

| L-3 (clone) | Chloroquine-Susceptible | 0.978 (geometric mean) | Isotopic, semimicro | [10] |

| L-16 (clone) | Chloroquine-Susceptible | 0.680 (mean) | Isotopic, semimicro | [10] |

| FCM 29 (clone) | Multidrug-Resistant | 1.76 (mean) | Isotopic, semimicro | [10] |

| African Isolates (n=35) | Chloroquine-Susceptible | 0.889 (geometric mean) | Isotopic, semimicro | [10] |

| African Isolates (n=26) | Chloroquine-Resistant | 0.906 (geometric mean) | Isotopic, semimicro | [10] |

| K1-1D4 (parental line) | - | ~0.8 nM (estimated from fold change) | Not specified | [11] |

| ATV-M1 (mutant line, M133I) | Atovaquone-Resistant | ~20 nM (25-fold increase) | Not specified | [11] |

| P. berghei (sensitive clones) | Atovaquone-Susceptible | 0.132 - 0.465 | DHO-cytochrome c reductase | [2] |

| P. berghei (resistant clones) | Atovaquone-Resistant | 1.5 - 40 | DHO-cytochrome c reductase | [2] |

| P. berghei (Y268C/N mutants) | Atovaquone-Resistant | ~13.2 - 46.5 nM (~100-fold increase) | DHO-cytochrome c reductase | [2] |

Table 2: Inhibitory Constant (Ki) of Atovaquone for Cytochrome bc1 Complex

| Enzyme Source | Ki (nM) | Inhibition Type | Reference |

| Saccharomyces cerevisiae | 9 | Competitive | [7] |

| Bovine | 80 | Competitive | [7] |

| S. cerevisiae (L275F mutant) | 100 | Competitive | [7] |

Visualizations

Signaling Pathway: Atovaquone Inhibition of the Mitochondrial Electron Transport Chain

Caption: Atovaquone inhibits the cytochrome bc1 complex, blocking electron transport and pyrimidine synthesis.

Experimental Workflow: In Vitro Drug Susceptibility Testing

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. assaygenie.com [assaygenie.com]

- 9. bioivt.com [bioivt.com]

- 10. biorxiv.org [biorxiv.org]

- 11. High-throughput tri-colour flow cytometry technique to assess Plasmodium falciparum parasitaemia in bioassays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Culture and Susceptibility Testing of Antimalarial Agent 2

These application notes provide detailed protocols for the in vitro culture of Plasmodium falciparum and the subsequent determination of the 50% inhibitory concentration (IC50) of "Antimalarial agent 2" using common susceptibility assays. The protocols are intended for researchers, scientists, and drug development professionals.

In Vitro Culture of Plasmodium falciparum

The continuous in vitro cultivation of the erythrocytic stages of P. falciparum is a fundamental technique for antimalarial drug testing. The method, originally developed by Trager and Jensen, allows for the long-term maintenance and propagation of the parasite in human erythrocytes.[1]

Media and Reagents

Successful cultivation of P. falciparum requires specific media and reagents. The most common medium is RPMI 1640, supplemented with serum or a serum substitute.

Table 1: Composition of Complete Culture Medium (CCM)

| Component | Concentration | Notes |

| RPMI 1640 Medium | - | Base medium containing amino acids, vitamins, and salts. |

| HEPES | 25 mM | Buffering agent to maintain physiological pH.[2] |

| Sodium Bicarbonate (NaHCO3) | 25 mM | Buffering agent, crucial for pH maintenance in a CO2 incubator.[2] |

| L-Glutamine | 200 mM | Essential amino acid for parasite growth.[2] |

| Gentamicin | 80 mg/2ml | Antibiotic to prevent bacterial contamination.[2] |

| Human Serum (Type A+) or Albumax II | 10% (v/v) | Provides essential growth factors. Serum should be heat-inactivated. Albumax II is a lipid-rich bovine serum albumin substitute.[2] |

Continuous Culture Protocol

This protocol describes the routine maintenance of asynchronous P. falciparum cultures.

-

Preparation of Erythrocytes:

-

Obtain whole human blood (Type O+) collected in an anticoagulant (e.g., CPDA-1).

-

Wash the red blood cells (RBCs) three times with incomplete RPMI 1640 (without serum/Albumax) by centrifuging at 500 x g for 5 minutes and aspirating the supernatant and buffy coat.[3]

-

After the final wash, resuspend the RBC pellet to a 50% hematocrit with complete culture medium (CCM).

-

-

Culture Initiation and Maintenance:

-

Thaw cryopreserved parasite stocks according to established protocols.

-

In a sterile culture flask (e.g., T-25), establish the culture at a 5% hematocrit and a starting parasitemia of 0.5-1%.[3]

-

Incubate the culture at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.[4] A candle jar can be used as an alternative to a CO2 incubator.[5]

-

Change the medium daily by gently aspirating the old medium and replacing it with fresh, pre-warmed CCM.[3]

-

Monitor the parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.

-

When the parasitemia reaches 5-8%, sub-culture the parasites by diluting the infected RBCs with fresh, uninfected RBCs to the desired parasitemia (e.g., 1%).[3]

-

Synchronization of Parasite Cultures

For many drug susceptibility assays, a synchronous parasite population (primarily ring-stage) is required.[5] Sorbitol treatment is a common method for achieving this.

-

Sorbitol Treatment:

-

Centrifuge the asynchronous culture at 500 x g for 5 minutes and remove the supernatant.[5]

-

Resuspend the RBC pellet in 5 volumes of a sterile 5% (w/v) D-sorbitol solution.[5]

-

Incubate the suspension for 10 minutes at room temperature.[6]

-

Centrifuge at 500 x g for 5 minutes and discard the sorbitol supernatant.[5]

-

Wash the RBC pellet twice with incomplete RPMI 1640.[5]

-

Resuspend the pellet in CCM and return to the incubator. This procedure lyses the mature parasite stages (trophozoites and schizonts), leaving a culture enriched in ring-stage parasites.

-

Antimalarial Susceptibility Testing

Several methods are available to determine the in vitro susceptibility of P. falciparum to antimalarial compounds. The most common assays rely on measuring parasite growth inhibition after a 48-72 hour incubation with the drug.[7]

General Assay Preparation

-

Drug Plate Preparation:

-

Prepare serial dilutions of "this compound" in CCM. The final concentrations should span a range that is expected to cover the IC50 value.

-

Add the drug dilutions to a 96-well microtiter plate. Include drug-free wells as a positive control for parasite growth and wells with uninfected RBCs as a negative control.

-

-

Parasite Preparation:

-

Incubation:

SYBR Green I-Based Fluorescence Assay

This assay measures the amplification of parasite DNA as an indicator of growth. SYBR Green I is a fluorescent dye that intercalates with DNA.

Protocol:

-

After the 72-hour incubation, freeze the 96-well plate at -20°C or -80°C to lyse the RBCs.[11]

-

Thaw the plate at room temperature.

-

Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye at a 1:5000 dilution.

-

Add 100 µL of the lysis buffer to each well.[12]

-

Incubate the plate in the dark at room temperature for 1-3 hours.[11][13]

-

Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[8]

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase, which is an indicator of metabolic activity and parasite viability.[14]

Protocol:

-

Following the 48-72 hour incubation, freeze-thaw the plate to lyse the cells and release the pLDH enzyme.[7]

-

Prepare the Malstat™ reagent and NBT/PES solution.

-

In a separate 96-well plate, add a sample from each well of the culture plate.

-

Add the Malstat™ reagent followed by the NBT/PES solution to each well.

-

Incubate the plate in the dark at room temperature for 30-60 minutes.

-

Read the absorbance at a wavelength of 650 nm using a microplate reader. The intensity of the color is proportional to the pLDH activity.[7]

Histidine-Rich Protein 2 (HRP2)-Based ELISA

This assay quantifies the amount of HRP2, a protein produced by P. falciparum, as a measure of parasite growth.[9]

Protocol:

-

After a 72-hour incubation, freeze-thaw the plate to lyse the parasites.[9]

-

Coat a 96-well ELISA plate with a capture anti-HRP2 monoclonal antibody and incubate overnight.[15]

-

Block the plate with a blocking buffer (e.g., 2% BSA in PBS).[15]

-

Add the hemolyzed culture supernatant from the drug plate to the coated ELISA plate and incubate.

-

Wash the plate and add a second, enzyme-conjugated anti-HRP2 monoclonal antibody.

-

Wash the plate again and add a substrate solution (e.g., TMB).[9]

-

Stop the reaction with a stop solution (e.g., 1 M H2SO4) and read the absorbance at 450 nm.[9]

Data Analysis

For all assays, the raw data (fluorescence or absorbance) is used to determine the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control wells. The IC50 value, which is the concentration of the drug that inhibits parasite growth by 50%, can then be calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.[11]

Table 2: Summary of Key Parameters for Susceptibility Assays

| Parameter | SYBR Green I Assay | pLDH Assay | HRP2-ELISA |

| Principle | DNA quantification | Enzyme activity | Antigen quantification |

| Incubation Time | 72-96 hours[8] | 72 hours[7] | 72 hours[9] |

| Detection Method | Fluorescence | Colorimetric (Absorbance) | Colorimetric (Absorbance) |

| Wavelength (nm) | Ex: 485, Em: 530[8] | 650 | 450[9] |

| Advantages | High throughput, sensitive | Relatively inexpensive, does not require a freezer for termination | Highly sensitive, can detect low parasitemia[9] |

| Disadvantages | Requires a fluorescence plate reader | Can have high background with hemolyzed samples | More steps and longer hands-on time |

Visualizations

Caption: Workflow for antimalarial drug susceptibility testing.

Caption: Continuous in vitro culture cycle of P. falciparum.

References

- 1. Human malaria parasites in continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Continuous Cultures of Plasmodium Falciparum Established in Tanzania from Patients with Acute Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iddo.org [iddo.org]

- 4. Plasmodium knowlesi Provides a Rapid In Vitro and In Vivo Transfection System That Enables Double-Crossover Gene Knockout Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iddo.org [iddo.org]

- 6. malariaresearch.eu [malariaresearch.eu]

- 7. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iddo.org [iddo.org]

- 9. iddo.org [iddo.org]

- 10. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. publicationslist.org [publicationslist.org]

- 13. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Colorimetric based enzymatic assay (plasmodial lactate dehydrogenase) [bio-protocol.org]

- 15. Simple Histidine-Rich Protein 2 Double-Site Sandwich Enzyme-Linked Immunosorbent Assay for Use in Malaria Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: In Vivo Efficacy of Antimalarial Agent 2 in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of novel antimalarial compounds requires robust and reproducible in vivo models to assess efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) relationships.[1][2] Murine models of malaria are indispensable tools in the drug discovery pipeline, providing a critical preclinical step following initial in vitro screening.[1][2] This document outlines the protocols for evaluating the in vivo efficacy of "Antimalarial Agent 2," a hypothetical novel compound, using the widely adopted Plasmodium berghei infection model in mice.[3] The protocols described here are based on standard, well-established methodologies such as the Peters' 4-day suppressive test, which is a cornerstone for the primary assessment of antimalarial activity.[3][4]

Data Presentation: Efficacy of this compound

The in vivo efficacy of this compound was evaluated in a 4-day suppressive test using BALB/c mice infected with a chloroquine-sensitive strain of Plasmodium berghei. The agent was administered orally once daily for four consecutive days, starting 2-4 hours post-infection. Parasitemia was measured on day 5, and the mean survival time was monitored. Chloroquine (CQ) was used as a reference compound.

Table 1: Dose-Response Efficacy of this compound in P. berghei-Infected Mice

| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Parasitemia on Day 5 (%) | % Parasitemia Suppression | ED₅₀ (mg/kg) | ED₉₀ (mg/kg) |

| Vehicle Control | 0 | 35.2 ± 4.5 | 0 | - | - |

| This compound | 1 | 21.1 ± 3.1 | 40.1 | \multirow{4}{}{2.8} | \multirow{4}{}{12.5} |

| 3 | 14.8 ± 2.5 | 58.0 | |||

| 10 | 4.9 ± 1.8 | 86.1 | |||

| 30 | 1.1 ± 0.5 | 96.9 | |||

| Chloroquine (CQ) | 5 | 1.5 ± 0.7 | 95.7 | 1.7 | 4.5 |

Data are presented as mean ± standard deviation. Parasitemia suppression is calculated relative to the vehicle control group. ED₅₀ and ED₉₀ values are calculated from the dose-response curve.

Table 2: Survival Analysis of P. berghei-Infected Mice Treated with this compound

| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Survival Time (Days) | % Increase in Survival Time |

| Vehicle Control | 0 | 7.2 ± 1.1 | - |

| This compound | 3 | 12.5 ± 2.3 | 73.6 |

| 10 | 21.8 ± 3.5 | 202.8 | |

| 30 | >30 (100% survival) | >316.7 | |

| Chloroquine (CQ) | 5 | >30 (100% survival) | >316.7 |

Survival was monitored for 30 days post-infection. Mice surviving beyond 30 days are considered cured.

Experimental Protocols

Protocol for the 4-Day Suppressive Test (Peters' Test)

This test is the standard primary in vivo assay to evaluate the efficacy of potential antimalarial compounds against the blood stages of malaria parasites.[3][5]

Materials:

-

Animals: Female BALB/c or Swiss albino mice (6-8 weeks old, weighing 18-22g).[4][6]

-

Parasite: Chloroquine-sensitive Plasmodium berghei ANKA strain.[3]

-

Drug Formulation: this compound and Chloroquine dissolved/suspended in a vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water).[7]

-

Infection Medium: Phosphate Buffered Saline (PBS) or Alsever's solution.[8]

-

Equipment: Microscopes, glass slides, Giemsa stain, oral gavage needles, syringes.

Procedure:

-

Parasite Inoculum Preparation:

-

Infection of Mice:

-

Experimental mice are infected intraperitoneally (i.p.) or intravenously (i.v.) with 0.2 mL of the inoculum, delivering 2 x 10⁷ infected RBCs per mouse.[7]

-

-

Grouping and Drug Administration (Day 0):

-

Mice are randomly assigned to experimental groups (n=5 mice per group).[10]

-

Groups include a vehicle control, multiple dose levels of this compound, and a positive control (e.g., Chloroquine at 5 mg/kg).[5][7]

-

Approximately 2-4 hours after infection, the first dose of the test compound or vehicle is administered orally (p.o.).[7]

-

-

Daily Treatment (Days 1, 2, 3):

-

Treatment is continued once daily for three more consecutive days.

-

-

Parasitemia Determination (Day 4 or 5):

-

24 hours after the last dose, a thin blood smear is prepared from the tail blood of each mouse.[3]

-

Smears are fixed with methanol and stained with 10% Giemsa solution for 10-15 minutes.[9]

-

Parasitemia is determined by light microscopy (100x oil immersion objective) by counting the number of parasitized RBCs out of at least 500 total RBCs.[6]

-

The percentage of parasitemia suppression is calculated using the formula:

-